Lower LogP vs. 4,5-Difluoro Isomer
The 3,6-difluoro isomer exhibits a lower computed logP (1.48) compared to the 4,5-difluoro isomer (XLogP3-AA = 1.8), indicating greater hydrophilicity [1]. This difference arises from the distinct electronic effects of the fluorine substitution pattern.
| Evidence Dimension | Lipophilicity (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | 1.48 (logP) / ~1.8 (XLogP3-AA, predicted) |
| Comparator Or Baseline | 4,5-Difluoro-2-hydroxybenzaldehyde: XLogP3-AA 1.8 [1] |
| Quantified Difference | Delta logP ≈ -0.32 (target is more hydrophilic) |
| Conditions | Computed logP values from chemical databases (ChemSrc, PubChem); XLogP3 algorithm |
Why This Matters
A lower logP can improve aqueous solubility and affect pharmacokinetic profiles, making the 3,6-isomer potentially preferable for lead optimization when lower lipophilicity is desired.
- [1] PubChem, Compound Summary for CID 15434553 (4,5-Difluoro-2-hydroxybenzaldehyde). XLogP3-AA value. View Source
